L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-

Description

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid. L-Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It plays a crucial role in various biological processes, including the synthesis of neurotransmitters and hormones .

Properties

IUPAC Name |

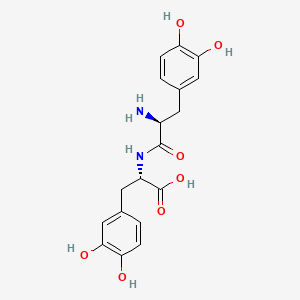

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAAOODSUGKTKK-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190661 | |

| Record name | L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-31-7 | |

| Record name | L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- involves the derivatization of L-Tyrosine. This can be achieved through chemical synthesis or biosynthesis. Chemical synthesis often involves oxidation and hydrolysis reactions using chemical catalysts, while biosynthesis can be carried out through microbial fermentation and enzymatic catalysis .

Industrial Production Methods: Industrial production of L-Tyrosine derivatives typically employs biosynthetic strategies due to their elevated specificity, diversity, and atom economy. Microbial fermentation and enzymatic catalysis are preferred methods, although they require complex separation and purification processes .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- undergoes various chemical reactions, including:

Oxidation: The benzene ring can be hydroxylated to form compounds like L-3,4-dihydroxyphenylalanine.

Substitution: The hydroxyl group can be substituted through direct O-alkylation to produce O-alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Requires alkylating agents under basic conditions.

Major Products:

Oxidation: L-3,4-dihydroxyphenylalanine.

Substitution: O-alkylated L-Tyrosine derivatives.

Scientific Research Applications

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing various high-value chemicals.

Biology: Plays a role in the study of protein phosphorylation and signal transduction processes.

Medicine: Investigated for its potential in treating conditions related to neurotransmitter imbalances.

Industry: Employed in the production of pharmaceuticals, food additives, and cosmetics.

Mechanism of Action

The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- involves its role as a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine. It participates in the phosphorylation of proteins, which is crucial for signal transduction processes. The hydroxyl group of tyrosine residues can form ester linkages with phosphate groups, facilitating protein-protein interactions .

Comparison with Similar Compounds

L-Phenylalanine: Another aromatic amino acid, but lacks the hydroxyl group present in L-Tyrosine.

L-DOPA: A hydroxylated derivative of L-Tyrosine, used in the treatment of Parkinson’s disease.

L-Tryptophan: An aromatic amino acid with a different side chain structure.

Uniqueness: L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- is unique due to its dual hydroxyl groups, which enhance its reactivity and functionality in biochemical processes. This makes it particularly valuable in the study of protein phosphorylation and signal transduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.